![molecular formula C13H10FN5O2S B2487469 6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 872696-19-0](/img/structure/B2487469.png)
6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
This compound is part of a class of chemicals that feature a blend of pyrimidine and triazole rings, known for their potential in various chemical and biological contexts. Its structure suggests a compound that might exhibit unique physical and chemical characteristics, useful in several scientific fields.
Synthesis Analysis
The synthesis involves cyclization reactions, alkylation, and acetylation processes. For instance, cyclization of certain carbonyl compounds in a basic medium yields pyrimidine-triazole derivatives. Alkylation with iodomethane and acetylation using acetyl chloride are crucial steps for introducing specific functional groups onto the molecule (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and chemical shifts of related compounds have been analyzed using density functional theory (DFT) and gauge-including atomic orbital (GIAO) methods. These studies indicate that the calculated structures closely match experimental data, providing insights into the molecular structure of such compounds (Saraç, 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those involving electrophiles, illustrating its reactivity and potential for further functionalization. For example, reactions with iodomethane target the sulfur atom, leading to methylsulfanyl derivatives, which under specific conditions, can further react to form compounds with modified uracil rings (Mekuskiene & Vainilavicius, 2006).
Physical Properties Analysis
The crystal structure and physical properties of related compounds have been reported, including their crystalline forms and hydrogen-bonding patterns. Such analyses contribute to understanding the stability, solubility, and overall physical behavior of the compound under various conditions (Canfora et al., 2010).
Chemical Properties Analysis
Vibrational spectral analysis, along with theoretical calculations, has been used to explore the chemical properties, including the stability and electronic structure, of similar molecules. Such studies help in predicting the reactivity and potential chemical applications of the compound (Alzoman et al., 2015).
Scientific Research Applications
Supramolecular Chemistry
The study of pyrimidine derivatives, including those related to the target compound, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies exhibit extensive H-bonding interactions, forming 2D and 3D networks with potential applications in materials science and molecular engineering (Fonari et al., 2004).
Organic Synthesis
Research into the synthesis of 6-substituted pyrimidine-2,4-diones has highlighted the versatility of these compounds in organic chemistry. The reactivity with electrophiles and the potential for forming various derivatives underscore their significance in synthesizing novel organic molecules with potential pharmaceutical applications (Mekuskiene & Vainilavicius, 2006).
Material Science
Pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and explored for their structural, spectral, and computational properties. These compounds, with potential applications in material science and as precursors for advanced materials, demonstrate the wide-ranging utility of pyrimidine derivatives in developing new materials with tailored properties (Ashraf et al., 2019).
Antimicrobial Applications
The synthesis of fluorine/phosphorus-substituted pyrimidine derivatives has been investigated for their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This research indicates the biomedical applications of such derivatives in controlling disease vectors (Al-Romaizan et al., 2014).
Peptide Synthesis
The development of dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines for use as amino protecting groups in peptide synthesis highlights the role of pyrimidine derivatives in facilitating the synthesis of biologically relevant molecules (Barany et al., 2005).
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Target of action
Pyrimidines often target vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Mode of action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these inflammatory mediators .Biochemical pathways
The affected pathways are those involving the aforementioned inflammatory mediators. The inhibition of these mediators can lead to a reduction in inflammation . The ADME properties of pyrimidines can vary greatly depending on their specific structures. Unfortunately, I couldn’t find specific information on the ADME properties of the compound .Result of action
The result of the action of pyrimidines is generally a reduction in inflammation, due to their inhibitory effects on key inflammatory mediators . The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. However, specific details would depend on the exact structure of the compound.properties
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-7-1-3-9(4-2-7)19-10(17-18-13(19)22)5-8-6-11(20)16-12(21)15-8/h1-4,6H,5H2,(H,18,22)(H2,15,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYKVBNFKZBTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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